molecular formula C34H12Cl4O2 B1619531 C.I. VAT BLUE 22 CAS No. 6373-20-2

C.I. VAT BLUE 22

Cat. No.: B1619531
CAS No.: 6373-20-2
M. Wt: 594.3 g/mol
InChI Key: DCIGCIBVJSBHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. VAT BLUE 22, also known as Fluorescent Dye, is a significant colorant used to add or change the color of various materials. It is chemically stable and remains unaffected by the carrier or medium into which it is incorporated. This compound finds extensive applications in textiles, medicine, food, cosmetics, plastics, paint, ink, photography, and paper industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. VAT BLUE 22 is typically synthesized through a process known as vatting. Vatting involves converting the insoluble vat dye into a soluble form using a reducing agent and an alkaline solution. This soluble form can then be applied to textile fibers. The dye is subsequently oxidized or exposed to air to restore it to its insoluble form .

Industrial Production Methods: Industrial production of vat dyes, including this compound, involves several steps:

Chemical Reactions Analysis

Types of Reactions: C.I. VAT BLUE 22 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the leuco form of the dye, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form .

Mechanism of Action

C.I. VAT BLUE 22 exerts its effects primarily through its chemical stability and resistance to changes in the carrier or medium. The dye’s molecular structure allows it to remain unaffected by the environment into which it is incorporated, making it a reliable colorant for various applications .

Comparison with Similar Compounds

Uniqueness: C.I. VAT BLUE 22 is unique due to its chemical stability and wide range of applications across various industries. Its ability to remain unaffected by the carrier or medium makes it a preferred choice for many applications .

Properties

CAS No.

6373-20-2

Molecular Formula

C34H12Cl4O2

Molecular Weight

594.3 g/mol

IUPAC Name

9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione

InChI

InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H

InChI Key

DCIGCIBVJSBHMN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl

Key on ui other cas no.

6373-20-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.